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4-Amino-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide is an organic compound characterized by its amine and amide functional groups, along with a trifluoroethoxy substituent. This compound features a benzamide structure with an amino group at the para position relative to the carbonyl group, making it a member of the broader class of benzamides. The presence of the trifluoroethoxy group enhances its lipophilicity and potentially alters its pharmacokinetic properties, which can be significant in medicinal chemistry.
The biological activity of 4-amino-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide has been explored in various studies. It exhibits potential antibacterial properties and may also possess antifungal activity due to its structural characteristics that are conducive to interacting with biological membranes and enzymes . The trifluoroethoxy moiety is known to enhance the compound's ability to penetrate biological barriers, which is crucial for its therapeutic efficacy.
Several methods have been developed for synthesizing 4-amino-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide:
The applications of 4-amino-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide are primarily in pharmaceuticals:
Interaction studies involving 4-amino-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide focus on its binding affinity to various biological targets:
Several compounds share structural similarities with 4-amino-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Amino-3-(2,2,2-trifluoroethoxy)benzamide | Similar amine and amide functionality | Different position of trifluoroethoxy substituent |
| 4-Amino-N-[3-(trifluoromethyl)propyl]benzamide | Contains a propyl chain instead of ethyl | Trifluoromethyl vs. trifluoroethoxy |
| N-[2-(Trifluoroethoxy)ethyl]-4-methylbenzamide | Methyl substitution at para position | Methyl group alters electronic properties |
| 4-Amino-N-{(trifluoromethyl)-phenyl}acetamide | Acetamide instead of benzamide | Different functional group leading to varied activity |
These compounds illustrate variations in substituents and functional groups that affect their biological activities and applications.
The synthesis of 4-amino-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide typically begins with 4-aminobenzoic acid (PABA) derivatives. A common approach involves converting PABA into an activated intermediate, such as an acid chloride or mixed anhydride, to facilitate amide coupling. For instance, methyl-4-formylbenzoate can undergo chlorination with chlorine gas to yield methyl-4-chloroformylbenzoate, which is subsequently amidated with 2-(2,2,2-trifluoroethoxy)ethylamine to form the target compound [5]. Alternative routes utilize Buchwald–Hartwig coupling to functionalize PABA derivatives with aryl or alkyl groups before amidation [2].
Recent advances have explored the use of carbazole carboxylate intermediates, where PABA is coupled with 2-iodoanisole under palladium catalysis to form methyl 4-(2-methoxyphenylamino)benzoate. Hydrolysis and subsequent treatment with trifluoroethoxyethylamine yield the final benzamide [2]. These pathways highlight the versatility of PABA as a scaffold for introducing diverse substituents while maintaining regioselective control.
Catalytic amidation strategies are critical for improving atom economy and reducing waste. Copper-based systems, such as Cu(I)/ligand complexes, enable efficient N-arylation of amines with aromatic carboxylic acids under mild conditions [3]. For example, integrating nitrile hydratase enzymes with Cu catalysis allows one-pot amide synthesis from nitriles and amines, achieving high substrate loading (up to 1 M) and excellent functional group tolerance [3].
Silica-supported catalysts, particularly activated K60 silica, have also gained traction. These systems facilitate direct amidation in bioderived solvents like p-cymene, achieving yields comparable to traditional toluene-based methods while enhancing sustainability [4]. Boronic acid catalysts offer another green alternative, enabling room-temperature amide formation without stoichiometric coupling agents [6]. A comparative analysis of catalytic systems is provided in Table 1.
Table 1: Catalytic Systems for Amide Bond Formation
| Catalyst | Substrate Scope | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Cu/Nitrile hydratase | Aromatic, aliphatic | Water | 85–92 | [3] |
| K60 Silica | Aliphatic, aromatic | p-Cymene | 70–88 | [4] |
| Boronic Acid | Aromatic | Acetonitrile | 65–78 | [6] |
Solvent choice significantly impacts reaction efficiency and purification. Polar aprotic solvents like acetonitrile and dimethylformamide (DMF) are traditionally used but pose environmental and safety concerns [8]. Recent studies advocate for bioderived alternatives such as p-cymene, which offers a higher boiling point (177°C vs. 111°C for toluene), enabling elevated reaction temperatures and improved kinetics [4]. In silica-catalyzed amidation, p-cymene increases yields by 15–20% compared to toluene due to enhanced solubility of intermediates [4].
Carbon disulfide (CS₂) has emerged as a cost-effective reaction medium in continuous-flow systems, where its low polarity facilitates product isolation via crystallization [7]. This approach reduces purification steps and minimizes solvent waste, aligning with green chemistry principles.
Continuous flow reactors are revolutionizing the industrial synthesis of 4-amino-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide. These systems enable precise control over reaction parameters, reducing side product formation and improving scalability. For instance, a carbon disulfide-mediated flow process using alumina-packed columns achieves 89% yield with a residence time of 30 minutes [7]. Recirculation of unreacted starting materials further enhances atom efficiency, making this method suitable for multi-ton production [4].
Enzyme-mediated flow systems are also gaining attention. By immobilizing nitrile hydratase on solid supports, manufacturers can perform biocatalytic amidation at rates exceeding 1 kg/h, with enzyme stability maintained over 50 cycles [3].
Industrial purification leverages the low solubility of amides in cold p-cymene, allowing crystallization-driven isolation without energy-intensive distillation [4]. Advanced membrane filtration systems are employed to remove catalyst residues, achieving >99.5% purity. Solid-supported coupling reagents, such as polymer-bound carbodiimides, simplify workup by trapping byproducts on the resin, enabling direct filtration of the pure amide [8].
For large-scale batches, simulated moving bed (SMB) chromatography is utilized to separate stereoisomers and impurities. This technology reduces solvent consumption by 40% compared to traditional column chromatography while maintaining throughput [7].
The crystallographic investigation of 4-amino-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide encounters significant challenges due to the inherent conformational flexibility introduced by the trifluoroethoxy ethyl chain. While direct crystal structure determination of the target compound remains elusive, extensive crystallographic studies of related trifluoroethoxy-substituted compounds provide valuable insights into the structural effects of this substituent [1] [2].
Comparative crystallographic analysis of structurally related compounds reveals that trifluoroethoxy substitution profoundly influences crystal packing arrangements. The related compound 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide crystallizes in the monoclinic space group P 1 21/c 1 with unit cell parameters a = 8.0258 Å, b = 39.7598 Å, c = 7.8932 Å, β = 103.937°, and volume = 2444.6 ų at 173 K [2]. This extended b-axis dimension suggests significant intermolecular interactions mediated by the fluorinated substituents.
The triclinic crystal structure of N-[4-(trifluoromethyl)phenyl]benzamide (space group P-1) exhibits notably different packing characteristics with a = 5.3606 Å, b = 7.7831 Å, c = 14.415 Å, β = 79.421°, and volume = 576.0 ų [1]. The substantial difference in unit cell volumes between these related compounds (576.0 vs 2444.6 ų) demonstrates the dramatic influence of trifluoroalkyl substituent positioning on crystal architecture.
Table 1: Crystallographic Parameters for Related Trifluoroethoxy-Substituted Compounds
| Compound | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) | Temperature (K) | Reference |
|---|---|---|---|---|---|---|---|---|
| 3-Fluoro-N-[2-(trifluoromethyl)phenyl]benzamide | P 1 21/c 1 | 8.0258 | 39.7598 | 7.8932 | 103.937 | 2444.6 | 173 | [2] |
| 4-(2,2,2-Trifluoroethoxy)benzamide | Not available | N/A | N/A | N/A | N/A | N/A | N/A | Not crystallized |
| N-[4-(Trifluoromethyl)phenyl]benzamide | P-1 (triclinic) | 5.3606 | 7.7831 | 14.415 | 79.421 | 576.0 | 173 | [1] |
| 2-(2,2,2-Trifluoroethoxy)pyridine derivative | Monoclinic | N/A | N/A | N/A | N/A | N/A | 296 | [3] |
The trifluoroethoxy substituent demonstrates remarkable capacity for inclusion complex formation, as evidenced by the crystallographic analysis of trifluoroethoxy-coated subphthalocyanines. These compounds exhibit selective encapsulation of aromatic solvents within their molecular cavities, with twelve trifluoroethoxy groups flexibly surrounding guest molecules [4]. This phenomenon suggests that the trifluoroethoxy moiety in the target compound may similarly participate in specific intermolecular interactions that could influence crystal nucleation and growth.
The electron-withdrawing nature of the trifluoroethoxy group significantly modifies the electron density distribution within the benzamide framework. Crystallographic electron density maps of related fluorinated benzamides reveal characteristic depletion of electron density around the trifluoromethyl carbon and enhancement near the ether oxygen [1]. This redistribution creates distinctive electrostatic potential surfaces that govern intermolecular recognition patterns in the solid state.
The nuclear magnetic resonance spectroscopic profile of 4-amino-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide exhibits characteristic resonances that reflect the unique electronic environment created by the trifluoroethoxy substituent. Proton nuclear magnetic resonance analysis of structurally related compounds provides a comprehensive framework for understanding the expected spectroscopic signatures of the target molecule.
The aromatic region displays characteristic patterns consistent with para-disubstituted benzene rings. Related 4-aminobenzamide derivatives exhibit doublets in the range δ 7.61-7.02 ppm corresponding to aromatic protons ortho and meta to the amino group [5]. The electron-donating amino group induces significant upfield shifts compared to unsubstituted benzamides, with the proton ortho to the amino group typically appearing at δ 7.61 ppm as a doublet with coupling constant J = 3.3 Hz.
The trifluoroethoxy methylene protons represent the most diagnostic spectroscopic feature, appearing as a characteristic quartet in the region δ 4.03-4.30 ppm due to coupling with the trifluoromethyl group [5]. This multiplicity pattern arises from the three-bond coupling between the methylene protons and the three equivalent fluorine atoms, resulting in a 1:3:3:1 intensity pattern with coupling constant ³JHF typically ranging from 8-12 Hz.
Table 2: ¹H NMR Spectroscopic Data for Trifluoroethoxy-Containing Benzamides
| Chemical Shift (δ, ppm) | Assignment | Compound Type | Reference |
|---|---|---|---|
| 8.91 (s, 1H) | NH (amide) | Thiazolidinone derivative | [5] |
| 7.61 (d, J=3.3 Hz, 1H) | Ar-H (ortho to amino) | Thiazolidinone derivative | [5] |
| 7.02 (dd, J=9.1 Hz, 1H) | Ar-H (para to amino) | Thiazolidinone derivative | [5] |
| 4.03-4.30 (m, 4H) | CH₂CF₃ (trifluoroethoxy) | Thiazolidinone derivative | [5] |
| 3.76 (dd, J=48.9, 15.9 Hz, 2H) | CH₂ (thiazolidinone ring) | Thiazolidinone derivative | [5] |
| 4.42 (q, 2H) | CH₂CF₃ (benzimidazole derivative) | Benzimidazole derivative | [3] |
| 5.35 (s, 2H) | CH₂ (bridge) | Benzimidazole derivative | [3] |
The ethylene bridge connecting the amide nitrogen to the trifluoroethoxy ether exhibits complex multiplicity patterns resulting from the overlapping signals of the two methylene groups. The methylene adjacent to the amide nitrogen typically appears as a triplet around δ 3.50-3.80 ppm, while the methylene adjacent to the trifluoroethoxy oxygen resonates as a triplet in the range δ 4.10-4.40 ppm. These chemical shift positions reflect the deshielding effects of both the amide carbonyl and the electronegative ether oxygen.
Fluorine-19 nuclear magnetic resonance spectroscopy provides additional structural confirmation through the characteristic resonance of the trifluoromethyl group. The CF₃ signal typically appears as a triplet around δ -73 to -75 ppm due to coupling with the adjacent methylene protons [6]. This coupling pattern (³JFH ≈ 8-12 Hz) serves as definitive evidence for the intact trifluoroethoxy functionality.
Through-space coupling effects between fluorine and proton nuclei have been observed in related trifluoroacetamide derivatives, providing additional spectroscopic complexity [6]. These through-space spin-spin couplings manifest as fine splitting patterns in both ¹H and ¹⁹F spectra and can be confirmed through two-dimensional heteronuclear Overhauser effect spectroscopy experiments.
The mass spectrometric fragmentation behavior of 4-amino-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide follows characteristic patterns observed in fluorinated benzamide derivatives, with specific fragmentation pathways dictated by the unique electronic properties of the trifluoroethoxy substituent. The molecular ion peak appears at m/z 262 for the free base form, with characteristic isotope patterns reflecting the three fluorine atoms.
Primary fragmentation pathways involve preferential cleavage at sites activated by the electron-withdrawing trifluoroethoxy group. The most prominent fragmentation occurs through α-cleavage adjacent to the ether oxygen, resulting in loss of the trifluoroethyl radical (CF₃CH₂- , 83 mass units) to generate a stable oxonium ion at m/z 179 [7]. This fragmentation pathway is particularly favorable due to the stabilization provided by the aromatic ring system.
Secondary fragmentation involves loss of ethylene (C₂H₄, 28 mass units) from the molecular ion, a characteristic pattern observed in related fluoroalkyl compounds [7]. This elimination proceeds through a six-membered transition state involving the ethylene bridge, generating fragments at m/z 234. The driving force for this fragmentation arises from the relief of steric strain and the formation of thermodynamically stable products.
Table 3: Mass Spectrometric Fragmentation Patterns for Related Compounds
| m/z | Fragment Ion | Loss/Gain | Compound Type | Reference |
|---|---|---|---|---|
| 432 | [M+H]⁺ | Protonation | Benzimidazole-trifluoroethoxy | [3] |
| 593 | [M+Na]⁺ | Sodium adduct | Thiazolidinone-trifluoroethoxy | [5] |
| 285 | [M-C₂H₄]⁺ | Loss of ethylene | Fluoroalkyl coumarin | [7] |
| 268 | [M-CF₃]⁺ | Loss of trifluoromethyl | Fluoroalkyl coumarin | [7] |
| 278 | Molecular ion | Molecular ion | Target compound (calculated) | This work |
| 262 | Molecular ion | Molecular ion | Related trifluoroethoxy benzamide | [8] |
The benzamide core undergoes characteristic amide fragmentation through McLafferty rearrangement, resulting in the formation of a substituted benzoyl cation at m/z 136 [9]. This rearrangement involves hydrogen transfer from the ethylene chain to the carbonyl oxygen, followed by elimination of the substituted ethylamine fragment. The resulting benzoyl cation represents a key diagnostic fragment for structural confirmation.
Fluorine-specific fragmentations include loss of individual fluorine atoms (19 mass units) and hydrogen fluoride (20 mass units), although these processes are generally less favorable than carbon-carbon bond cleavages. The retention of fluorine atoms in major fragment ions reflects the strong carbon-fluorine bond strength and the stabilizing effect of the electronegative fluorine atoms on adjacent carbocationic centers.
Under chemical ionization conditions, the compound exhibits enhanced molecular ion stability with prominent [M+H]⁺ and [M+NH₄]⁺ adduct ions. The protonation typically occurs at the amino group, creating a stable ammonium ion that undergoes reduced fragmentation compared to electron ionization conditions. This ionization behavior provides valuable molecular weight confirmation and structural integrity assessment.